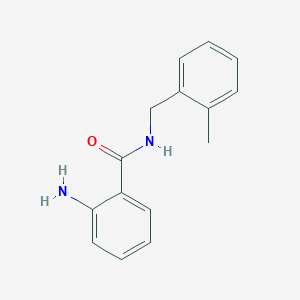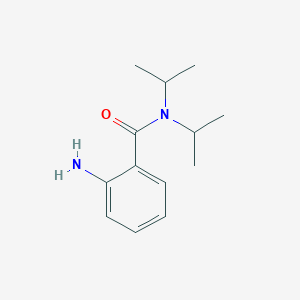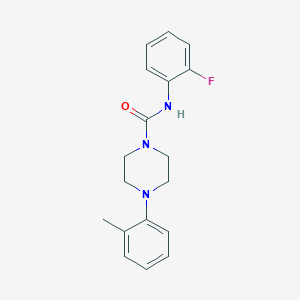![molecular formula C22H23N3O4 B281935 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid, also known as MPAA, is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is crucial for the degradation of p53, a tumor suppressor protein, and its inhibition can lead to the activation of p53 and subsequent tumor suppression. MPAA has shown promising results in preclinical studies and is currently being researched as a potential anti-cancer drug.
Mechanism of Action
The mechanism of action of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid involves the inhibition of the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation via the ubiquitin-proteasome pathway. Inhibition of this interaction leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to have several biochemical and physiological effects in cancer cells. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid also inhibits the migration and invasion of cancer cells, which can prevent metastasis. In addition, 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its potent anti-tumor activity in preclinical models of cancer. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Another advantage of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its ability to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy.
One limitation of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its potential toxicity, as it has been shown to induce liver toxicity in animal models. Another limitation is its lack of selectivity, as it can inhibit the interaction between MDM2 and other proteins besides p53, leading to potential off-target effects.
Future Directions
There are several future directions for the research of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more selective inhibitors of the MDM2-p53 interaction to minimize off-target effects. Additionally, the combination of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid with other anti-cancer therapies, such as immune checkpoint inhibitors, is an area of active research. Finally, the clinical development of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid as an anti-cancer drug is a promising avenue for future research.
Synthesis Methods
The synthesis of 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group on the piperazine ring with a Boc (tert-butyloxycarbonyl) group. This is followed by the reaction of the protected piperazine with 2-methylbenzoyl chloride to form the 2-methylbenzoyl-protected piperazine. The next step involves the deprotection of the Boc group to expose the amine group, which is then reacted with 4-(chlorocarbonyl)aniline to form the desired compound. Finally, the 4-(chlorocarbonyl) group is replaced with a 4-oxo-2-butenoic acid moiety to form 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid.
Scientific Research Applications
4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. 4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy.
properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(Z)-4-[2-[4-(2-methylphenyl)piperazine-1-carbonyl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H23N3O4/c1-16-6-2-5-9-19(16)24-12-14-25(15-13-24)22(29)17-7-3-4-8-18(17)23-20(26)10-11-21(27)28/h2-11H,12-15H2,1H3,(H,23,26)(H,27,28)/b11-10- |
InChI Key |
ZXHIAIJVXHONLE-KHPPLWFESA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)/C=C\C(=O)O |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B281857.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)


![4-{2-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B281866.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)

